molecular formula C22H19Cl2F3N6O3 B609889 Pecavaptan CAS No. 1914998-56-3

Pecavaptan

Cat. No. B609889
M. Wt: 543.3282
InChI Key: AZXOTZCWQDJCLY-SJCJKPOMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pecavaptan is a vasopressin receptor antagonist.

Scientific Research Applications

1. Heart Failure Treatment

Pecavaptan, a novel, balanced dual-acting V1a/V2 vasopressin antagonist, is being investigated for its efficacy in treating acute heart failure (HF). The AVANTI study aims to assess pecavaptan as both an adjunctive therapy to loop diuretics and as a monotherapy for patients hospitalized with acute HF showing signs of persistent congestion. This research could provide the first evidence of a balanced V1a/V2 antagonist's safety and effectiveness in enhancing decongestion in heart failure patients (Goldsmith et al., 2020).

2. Cardiovascular Effects in Heart Failure

Another study explored pecavaptan's cardiovascular effects, comparing it with tolvaptan, a selective V2 receptor antagonist, in pre-clinical heart failure models. The findings suggest that pecavaptan's dual vasopressin V1a/V2 receptor antagonism could offer benefits over selective V2 receptor antagonism, providing insights into its potential therapeutic role in heart failure treatment (Mondritzki et al., 2020).

3. Vasopressin Antagonism in Heart Failure

A review of hemodynamic studies and major clinical trials of vasopressin antagonism in heart failure provides context for pecavaptan's potential. The review discusses how excessive signaling at vasopressin receptors contributes to heart failure pathophysiology and the role of vasopressin antagonists like pecavaptan in addressing these issues (Urbach & Goldsmith, 2021).

properties

CAS RN

1914998-56-3

Product Name

Pecavaptan

Molecular Formula

C22H19Cl2F3N6O3

Molecular Weight

543.3282

IUPAC Name

5-(4-chlorophenyl)-2-({1-(3-chlorophenyl)-5-[(1S)-1- hydroxyethyl]-1H-1,2,4-triazol-3-yl}methyl)-4-[(2S)-3,3,3- trifluoro-2-hydroxypropyl]-2,4-dihydro-3H-1,2,4-triazol-3- one

InChI

InChI=1S/C22H19Cl2F3N6O3/c1-12(34)19-28-18(29-33(19)16-4-2-3-15(24)9-16)11-32-21(36)31(10-17(35)22(25,26)27)20(30-32)13-5-7-14(23)8-6-13/h2-9,12,17,34-35H,10-11H2,1H3/t12-,17-/m0/s1

InChI Key

AZXOTZCWQDJCLY-SJCJKPOMSA-N

SMILES

O=C1N(CC2=NN(C3=CC=CC(Cl)=C3)C([C@@H](O)C)=N2)N=C(C4=CC=C(Cl)C=C4)N1C[C@H](O)C(F)(F)F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Pecavaptan

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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